![molecular formula C22H27N5O4S B2683136 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 920202-61-5](/img/structure/B2683136.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H27N5O4S and its molecular weight is 457.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article compiles available data on its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is C22H28N4O3S, with a molecular weight of approximately 428.55 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a tetrahydro-cyclopenta[d]pyrimidine scaffold via a thioacetamide group.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance:
- In vitro studies showed that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamide displayed cytotoxic effects against various cancer cell lines. One study reported IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cells, indicating potent antiproliferative activity compared to the standard drug doxorubicin .
The mechanisms through which this compound exerts its anticancer effects involve several pathways:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Annexin V-FITC assays indicated that treatment with the compound leads to increased apoptosis in cancer cells through the mitochondrial pathway. This was corroborated by changes in the expression levels of Bcl-2 and Bax proteins .
- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound induces cell cycle arrest at the G0/G1 phase, which is crucial for halting the proliferation of cancer cells .
Data Table: Biological Activity Summary
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 2.38 | EGFR Inhibition |
HCT116 | 1.54 | Apoptosis Induction |
MCF7 | 4.52 | Cell Cycle Arrest |
Case Studies
Several case studies have investigated the biological activity of compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamide:
- Study on Thiourea Derivatives : A study synthesized bis-benzo[d][1,3]dioxol derivatives and assessed their anticancer activity, finding that they significantly inhibited cell growth in various cancer lines while sparing normal cells .
- Molecular Docking Studies : Molecular docking simulations suggested that these compounds interact favorably with key targets involved in cancer progression, reinforcing their potential as therapeutic agents .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4S/c1-25-7-9-26(10-8-25)27-17-4-2-3-16(17)21(24-22(27)29)32-13-20(28)23-12-15-5-6-18-19(11-15)31-14-30-18/h5-6,11H,2-4,7-10,12-14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAPRJKCKBQJBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.